molecular formula C19H17N3O2 B2530492 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 891144-44-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2530492
CAS No.: 891144-44-8
M. Wt: 319.364
InChI Key: JPBWQAPMBZQWIP-PKNBQFBNSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a novel chemical hybrid designed for research purposes, combining a 1,3,4-oxadiazole scaffold with a cinnamamide pharmacophore. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, known for its significant role in the development of anticancer agents. This moiety is investigated for its ability to inhibit key biological targets involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Research on analogous N-aryl-1,3,4-oxadiazol-2-amine derivatives has demonstrated promising cytotoxic activities against various human cancer cell lines, including melanoma, leukemia, and colon cancer . The cinnamamide portion of the molecule introduces an α,β-unsaturated carbonyl system, which can function as a Michael acceptor. This feature is commonly associated with antioxidant and cytoprotective properties, as it can activate the Nrf2/ARE signaling pathway, a master regulator of cellular defense against oxidative stress . Furthermore, cinnamamide derivatives have been studied for their antimicrobial potential, showing activity against a range of Gram-positive bacteria . Researchers can utilize this hybrid compound to explore its potential multi-target mechanisms of action in areas including oncology, infectious diseases, and cytoprotection. This product is intended for research and further investigation in a laboratory setting only.

Properties

IUPAC Name

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWQAPMBZQWIP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2,4-dimethylphenylhydrazine with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Coupling with Cinnamic Acid: The oxadiazole derivative is then coupled with cinnamic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product, this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the cinnamamide moiety.

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several oxadiazole derivatives reported in the literature. Key comparisons include:

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
Target Compound N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide Likely C23H20N3O2 ~386 (estimated) 2,4-Dimethylphenyl, cinnamamide Not explicitly reported
7e () 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide C17H19N5O2S2 389 2,4-Dimethylphenyl, thiazol-sulfanyl Antimicrobial, enzyme inhibition (inferred)
8a () N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide C25H29N4O5S2 557 Sulfonylpiperidin, thioacetamide LOX inhibition
8g () N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide C24H25N5O2S 471 Indole-sulfanyl Structural emphasis on indole conjugation
2a () 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide C19H13ClN4O3S 428 Benzofuran, chloroacetamide Antimicrobial, Laccase catalysis

Key Observations :

  • Substituent Diversity : The target compound’s cinnamamide group distinguishes it from analogues with sulfanyl, indole, or benzofuran substituents. Cinnamamide’s extended conjugation may enhance π-π stacking interactions in biological targets compared to shorter-chain amides (e.g., acetamide in 2a ).
  • Bioactivity Trends : Sulfanyl and thiazol-containing analogues (7e , 8a ) show enzyme inhibition and antimicrobial activity, suggesting that the target compound’s cinnamamide group could modulate similar pathways if tested.
Physicochemical Properties
  • Melting Points: Oxadiazole derivatives with polar substituents (e.g., sulfonyl, amino) exhibit higher melting points (134–178°C, ), whereas nonpolar groups (e.g., cinnamamide) may reduce crystallinity .
  • Spectral Signatures : The oxadiazole ring’s IR absorption near 1600–1650 cm⁻¹ (C=N stretching) and NMR signals for methylphenyl protons (δ 2.2–2.5 ppm) are consistent across analogues .

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

Structural Overview

The molecular structure of this compound features an oxadiazole ring attached to a cinnamamide moiety. This unique configuration is believed to contribute significantly to its biological properties.

Component Description
Oxadiazole Ring Known for diverse biological activities and potential medicinal applications.
Cinnamamide Moiety Enhances interactions with biological targets due to its structural characteristics.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Studies have demonstrated that compounds containing oxadiazole rings can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB . This suggests its applicability in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Signaling Modulation : The compound appears to influence cellular pathways associated with metabolism and cell division.
  • Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell survival .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was found to significantly reduce the viability of cancer cell lines in vitro. The compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory capabilities of this compound demonstrated that it effectively downregulated the expression of inflammatory markers in stimulated human macrophages. This study highlighted its potential for treating conditions characterized by chronic inflammation .

Q & A

Q. Table 1: Cytotoxic Activity of Analogous Oxadiazoles (Growth Percent, GP)

CompoundK-562 (Leukemia)MDA-MB-435 (Melanoma)HCT-15 (Colon)
N-(2,4-Dimethylphenyl)-...18.2215.4339.77

Advanced: How can mechanistic studies elucidate the compound’s bioactivity?

Answer:

  • Biochemical assays : MTT assays for cytotoxicity, flow cytometry for apoptosis detection (Annexin V/PI staining) .
  • Molecular docking : Predict interactions with targets like tubulin or kinase enzymes using AutoDock Vina .
  • Pathway analysis : Western blotting to assess protein expression (e.g., Bcl-2, caspase-3) .
  • Comparative studies : Use structurally modified analogs to identify critical functional groups (e.g., methoxy vs. chloro substituents) .

Basic: What characterization techniques validate the compound’s structure?

Answer:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis, FT-IR for amide/oxadiazole bands .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
  • Chromatography : HPLC purity checks (>95%) with C18 columns .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols across studies .
  • SAR analysis : Compare substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) .
  • Dose-response curves : Establish IC₅₀ values to quantify potency variations .

Basic: What material science applications are feasible for this compound?

Answer:

  • Polymer precursors : The oxadiazole ring’s thermal stability makes it suitable for high-performance polymers .
  • Liquid crystals : Planar aromatic systems enable mesophase formation .
  • Coordination chemistry : Metal-organic frameworks (MOFs) via nitrogen/oxygen donor sites .

Advanced: How to design SAR studies for enhanced bioactivity?

Answer:

  • Substituent variation : Introduce halogens (e.g., Br, F) at the phenyl ring to improve lipophilicity and target binding .
  • Heterocycle replacement : Replace oxadiazole with thiadiazole to assess stability-activity trade-offs .
  • Pharmacophore mapping : Identify critical motifs (e.g., cinnamamide’s α,β-unsaturated ketone) via 3D-QSAR .

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